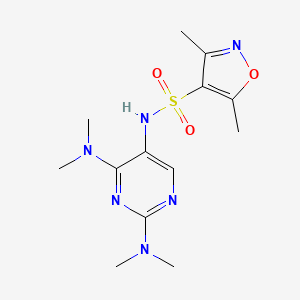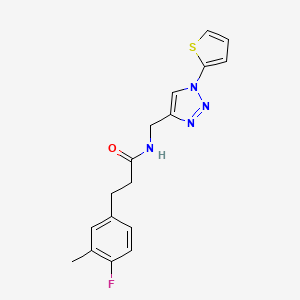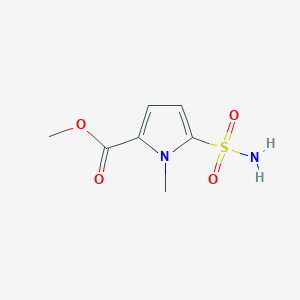![molecular formula C15H14ClNO3S B2745930 N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide CAS No. 339097-99-3](/img/structure/B2745930.png)
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide, commonly known as Clomipramine, is a tricyclic antidepressant drug that has been widely used in the treatment of various mental disorders such as depression, obsessive-compulsive disorder (OCD), and panic disorder. Clomipramine has been found to be effective in the treatment of these disorders by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that play a crucial role in regulating mood and emotions.
Scientific Research Applications
Neurochemical Activity
- Modafinil is known to enhance wakefulness and is being assessed for other neuropsychiatric disorders and medical conditions. It modulates dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter activities. In vivo studies in rhesus monkeys have shown that modafinil occupies striatal DAT and thalamic NET sites. In vitro, it inhibits dopamine, norepinephrine, and serotonin transport via human DAT, NET, and SERT, although it does not activate the trace amine receptor 1 (TA1) (Madras et al., 2006).
Degradation and Analysis
- The thermal degradation of modafinil and its analogs, such as adrafinil, CRL-40,940, and CRL-40,941, was studied using gas chromatography-mass spectrometry. This research is crucial for forensic and clinical analysis, highlighting the challenges posed by thermal degradation in routine analysis (Dowling et al., 2017).
Comparative Metabolism
- Comparative studies on the metabolism of chloroacetamide herbicides, like alachlor and metolachlor, in human and rat liver microsomes, have been conducted. This research is important for understanding the metabolic pathways and potential health impacts of these compounds on humans (Coleman et al., 2000).
Herbicide Degradation in Soils
- The degradation of alachlor, a related compound, in natural and sludge-amended soils has been studied, providing insights into the environmental impact and breakdown products of such herbicides (Rodríguez-Cruz & Lacorte, 2005).
Structural and Biological Studies
- The structural aspects of amide-containing isoquinoline derivatives have been studied, contributing to the understanding of the physical and chemical properties of compounds structurally related to modafinil (Karmakar et al., 2007).
Environmental Impact
- Research on the mobility and persistence of metolachlor and aldicarb in field lysimeters provides valuable data on the environmental behavior of these herbicides, which is relevant for agricultural practices and environmental protection (Bowman, 1988).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methoxyphenyl)sulfinylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-11-6-8-12(9-7-11)21(19)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKUTMJEVJFYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-12-oxo-N-(4-phenoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2745847.png)
![1-(4-fluorobenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2745848.png)

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)
![2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2745857.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2745860.png)

![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide](/img/structure/B2745868.png)

